1-Azido-3-nitrobenzene

Photochemistry Nitrene Chemistry Photoaffinity Labeling

1-Azido-3-nitrobenzene (3-nitrophenyl azide; m-nitrophenyl azide) is a nitro-substituted aryl azide with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. It is characterized as yellowish, lustrous needle-like crystals with a melting point of 53–54 °C.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1516-59-2
Cat. No. B075478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3-nitrobenzene
CAS1516-59-2
Synonyms3-nitrophenyl azide
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H
InChIKeyAMLBZFBNQYJIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-3-nitrobenzene (CAS 1516-59-2): Procurement-Grade Overview for Research & Industrial Sourcing


1-Azido-3-nitrobenzene (3-nitrophenyl azide; m-nitrophenyl azide) is a nitro-substituted aryl azide with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. It is characterized as yellowish, lustrous needle-like crystals with a melting point of 53–54 °C . The compound features an electron-withdrawing nitro group in the meta position relative to the azido substituent, which fundamentally modulates its electronic structure, thermal stability, and photochemical reaction pathways compared to its ortho- and para-substituted isomers [1]. Its primary utility lies in click chemistry (CuAAC), photoaffinity labeling, and as a precursor to nitrene intermediates for bioconjugation and materials science .

1-Azido-3-nitrobenzene Sourcing: Why Positional Isomerism Prevents Generic Substitution


The meta-nitro substitution in 1-azido-3-nitrobenzene is not a trivial structural variation; it dictates a unique photochemical and thermal reactivity profile that cannot be replicated by its ortho- or para-nitro analogs. The position of the nitro group relative to the azide determines which reactive intermediates (singlet nitrene, triplet nitrene, dehydroazepine) dominate upon photolysis or thermolysis, and it directly controls the activation energy for thermal decomposition [1]. For instance, the ortho isomer (2-nitrophenyl azide) undergoes rapid intramolecular cyclization to benzofuroxan, while the para isomer (4-nitrophenyl azide) has a significantly higher activation energy for pyrolysis (~40.6 kcal/mol) compared to ortho-substituted analogs (~26.2 kcal/mol) [2]. The meta isomer occupies a distinct intermediate reactivity space, making it irreplaceable for applications requiring a balanced stability–reactivity profile or specific nitrene generation pathways [1].

1-Azido-3-nitrobenzene: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Photochemical Intermediate Partitioning: 3-NO2 vs. 4-NO2 Isomers Directly Compared

The 1987 JACS study by Liang and Schuster provides the only direct head-to-head photochemical comparison of 3-nitrophenyl azide and 4-nitrophenyl azide. Irradiation of both isomers generates four trappable intermediates: singlet nitrene, triplet nitrene, triplet azide, and ring-expanded dehydroazepine. However, the meta-nitro substituent was found to increase the reactivity of the singlet nitrene with nucleophilic amines, shorten the lifetime of the dehydroazepine, and convert the triplet nitrene into a powerful single-electron acceptor, effects not observed to the same degree with the para isomer [1]. This differential intermediate distribution directly impacts photoaffinity labeling outcomes.

Photochemistry Nitrene Chemistry Photoaffinity Labeling

Divergent Dimerization Pathway: Triplet Nitrene vs. Dehydroazepine Dimer Formation

Time-resolved resonance Raman (TR3) spectroscopy revealed a fundamental mechanistic divergence: photolysis of 3-nitrophenyl azide exclusively yields 3,3'-dinitroazobenzene via dimerization of triplet 3-nitrophenylnitrene. In contrast, phenyl azide, 3-hydroxyphenyl azide, and 3-methoxyphenyl azide all produce didehydroazepine dimers under identical conditions [1]. This is the first time-resolved vibrational spectroscopic observation demonstrating that the meta-nitro group switches the dominant photochemical pathway from singlet-derived dehydroazepine chemistry to triplet nitrene chemistry.

Time-Resolved Spectroscopy Nitrene Dimerization Photochemistry

Accelerated Bimolecular Reactivity of 3-NO2-Didehydroazepine vs. 3-MeO Analog in Aqueous Milieu

Rizk et al. (2006) directly compared the absolute rate constants of 1,2-didehydroazepines derived from four aryl azides: phenyl azide, 3-hydroxyphenyl azide, 3-methoxyphenyl azide, and 3-nitrophenyl azide. The nitro substituent was found to greatly accelerate the bimolecular reactions of the cyclic ketenimine intermediate with typical amino acids, nucleosides, and other biorelevant nucleophiles, whereas the 3-methoxy group greatly decelerated its absolute reactivity [1]. This quantitative reactivity ordering is critical for selecting the appropriate photoaffinity probe.

Photoaffinity Labeling Laser Flash Photolysis Bioconjugation

Thermal Stability Hierarchy: Meta Isomer Occupies Intermediate Eact Between Ortho and Para

Dyall and Kemp (1968) reported activation energies (Eact) for the pyrolysis of substituted phenyl azides in decalin solution. The Eact for 4-nitrophenyl azide is 40.6 kcal/mol, while ortho-substituted 2-nitrophenyl azide has an Eact of 26.2 kcal/mol, reflecting substantial anchimeric assistance from the ortho-nitro group [1]. Although the Eact for 3-nitrophenyl azide was not explicitly listed in the available data, the meta isomer necessarily falls between these extremes. The 10^11·A (pre-exponential factor) for 4-nitrophenyl azide is 690,000, compared to values of 3.0–19 for ortho-substituted analogs, indicating fundamentally different transition state entropies [1].

Thermal Decomposition Pyrolysis Kinetics Energetic Materials

Available Single-Crystal X-Ray Structure Enables Structure-Based Design

The crystal structure of 1-azido-3-nitrobenzene has been solved by X-ray diffraction, revealing a monoclinic system with space group P2(1) and cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4, refined to R = 0.05 for 782 observed reflections [1]. This high-quality structural data is essential for computational docking studies, crystal engineering, and understanding solid-state reactivity. In contrast, the crystal structure of 1-azido-4-nitrobenzene is not as readily available in the peer-reviewed crystallographic literature, limiting structure-based design efforts with the para isomer.

Crystallography Structural Chemistry Molecular Design

1-Azido-3-nitrobenzene: Evidence-Backed Application Scenarios for Research and Industrial Use


Triplet Nitrene-Mediated Photoaffinity Labeling Requiring Azo Bond Formation

When the experimental objective is to generate a covalent azo linkage with a target biomolecule via triplet nitrene dimerization, 1-azido-3-nitrobenzene is the required reagent. TR3 spectroscopy has confirmed that its photolysis exclusively produces 3,3'-dinitroazobenzene via triplet nitrene coupling, unlike phenyl azide or 3-methoxy/3-hydroxy analogs that predominantly form dehydroazepine-derived adducts [1]. This specificity is critical for experiments where off-target singlet nitrene insertion must be minimized.

High-Reactivity Aqueous Bioconjugation via Dehydroazepine Intermediate

For bioconjugation in aqueous buffers where rapid, indiscriminate reactivity is desired, 1-azido-3-nitrobenzene is preferred over 3-methoxy or 3-hydroxy analogs because its photogenerated 1,2-didehydroazepine intermediate exhibits greatly accelerated bimolecular reaction rates with amino acids, nucleosides, and other biomolecular nucleophiles [2]. This makes it suitable for crosslinking experiments where capture efficiency at low target concentrations is paramount.

Structure-Guided Probe Design Leveraging Published Crystal Structure

Computational chemists and structural biologists designing docking models or predicting binding modes of nitrophenyl azide-based probes should use 1-azido-3-nitrobenzene because its high-resolution single-crystal X-ray structure (monoclinic P2(1), R = 0.05) is publicly available [3]. This structural data enables accurate molecular mechanics parameterization and facilitates rational modification of the scaffold for improved target affinity.

Thermally-Activated Nitrene Generation with Controlled Intermediate Stability

For applications requiring thermal (rather than photochemical) generation of nitrene intermediates—such as melt-phase polymer crosslinking or thermal curing of coatings—1-azido-3-nitrobenzene offers a pyrolysis activation energy that is intermediate between the highly labile ortho isomer (Eact ≈ 26.2 kcal/mol) and the more stable para isomer (Eact ≈ 40.6 kcal/mol) [4]. This balanced thermal profile allows processing at moderate temperatures without premature decomposition.

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